molecular formula C20H35NO8 B8268934 (S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate

(S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate

Cat. No.: B8268934
M. Wt: 417.5 g/mol
InChI Key: JCNYAGHJQJIHJC-ZDUSSCGKSA-N
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Description

(S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate is a key intermediate in pharmaceutical synthesis, notably used in the production of ZED1227, a first-in-class tissue transglutaminase inhibitor for treating celiac disease . Structurally, it features a glutamic acid backbone with tert-butoxycarbonyl (Boc) protective groups on the amino moiety and ester groups at positions 1 (tert-butyl) and 5 (methyl). The compound is synthesized via Boc protection of Boc-Glu(OMe)-OtBu using di-tert-butyl bicarbonate in acetonitrile, catalyzed by 4-dimethylaminopyridine (DMAP), achieving an 83% yield after silica gel chromatography purification. Its molecular weight, confirmed by ESI-MS, is 440.3 [M + Na]⁺, and it exists as a pale yellow oil .

Properties

IUPAC Name

1-O-tert-butyl 5-O-methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO8/c1-18(2,3)27-15(23)13(11-12-14(22)26-10)21(16(24)28-19(4,5)6)17(25)29-20(7,8)9/h13H,11-12H2,1-10H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNYAGHJQJIHJC-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)OC)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)OC)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids or their derivatives.

    Protection of Functional Groups: The amino group is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.

    Formation of the Ester: The carboxylic acid groups are esterified using tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Chirality Introduction: The stereochemistry is controlled through the use of chiral catalysts or starting materials to ensure the (S)-configuration.

Industrial Production Methods

In an industrial setting, the production of this compound would involve:

    Large-scale reactors: To handle the multi-step synthesis efficiently.

    Automated systems: For precise control of reaction conditions such as temperature, pH, and reaction time.

    Purification processes: Including crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate can undergo various chemical reactions:

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Deprotection: The Boc groups can be removed using acids like trifluoroacetic acid (TFA).

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water, acids (HCl), or bases (NaOH).

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Hydrolysis: Produces the corresponding carboxylic acids.

    Deprotection: Yields the free amine.

    Substitution: Forms substituted amines or amides.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Protecting Group Chemistry: The Boc group is widely used for protecting amines during multi-step organic synthesis.

Biology

    Enzyme Inhibition Studies: Used to study the inhibition of enzymes by modifying the structure of peptides.

    Protein Engineering: Helps in the design of novel proteins with specific functions.

Medicine

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

    Bioconjugation: Used in the attachment of drugs to targeting molecules like antibodies.

Industry

    Material Science: Used in the synthesis of polymers and other advanced materials.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate depends on its application:

    Peptide Synthesis: Acts as a protected amino acid derivative, facilitating the formation of peptide bonds.

    Enzyme Inhibition: Modifies the active site of enzymes, preventing substrate binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of Boc-protected glutamic acid derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analog: (S)-1-tert-Butyl 5-ethyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate

  • Key Differences: Ester Group: The ethyl ester at position 5 replaces the methyl ester in the target compound. Synthesis: Synthesized from Boc-Glu(OEt)-OtBu using di-tert-butyl bicarbonate, with a higher yield (90.2%) compared to the methyl variant (83%) . Purification: Purified via silica gel chromatography (hexanes to 20% ethyl acetate in hexanes), differing from the methyl analog’s petroleum ether/ethyl acetate (9:1) system . Downstream Use: Serves as a precursor for ketone formation (e.g., (S)-tert-butyl 2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate) via diisobutylaluminum hydride (DIBAL-H) reduction at −78°C in tetrahydrofuran (THF) .

Functional Analog: (5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium

  • Key Differences :
    • Protective Groups : Incorporates benzyloxycarbonyl (Cbz) and dimethylsulfoxonium moieties instead of Boc and methyl/tert-butyl esters.
    • Application : Used in synthetic intermediates for heterocyclic compounds, highlighting the versatility of Boc/Cbz protection strategies in peptide chemistry .

Comparative Data Table

Parameter (S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate (S)-1-tert-Butyl 5-ethyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate
Ester Group (Position 5) Methyl Ethyl
Molecular Weight (ESI-MS) 440.3 [M + Na]⁺ Not reported
Yield 83% 90.2%
Solvent System Acetonitrile Tetrahydrofuran (for downstream reduction)
Catalyst DMAP Not specified
Purification Petroleum ether/ethyl acetate (9:1) Hexanes/ethyl acetate (up to 20%)
Primary Application ZED1227 synthesis (transglutaminase inhibitor) Precursor for ketone intermediates in imaging agents

Research Findings and Implications

  • Downstream Utility : The ethyl ester’s compatibility with DIBAL-H reduction underscores its role in generating carbonyl intermediates, critical for probes in molecular imaging . In contrast, the methyl ester’s stability and compatibility with acetonitrile/DMAP systems make it ideal for large-scale pharmaceutical synthesis .
  • Protective Group Strategies: Both compounds highlight the prevalence of Boc protection for amino groups, though substitution at position 5 (methyl vs. ethyl) tailors the compound for specific synthetic pathways or solubility requirements .

Biological Activity

Overview

(S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate, also known by its CAS number 24277-38-1, is a complex organic compound notable for its structural features, including a tert-butyl group and a bis(tert-butoxycarbonyl)-protected amino group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications in drug development.

PropertyValue
Molecular Formula C₁₅H₂₇N₁O₆
Molecular Weight 317.38 g/mol
Melting Point 54-56 °C
Purity Specification High purity (exact value not specified)
Storage Conditions Sealed in dry conditions at room temperature

The biological activity of (S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate is primarily attributed to its ability to interact with specific biological targets through the deprotection of its amino group under acidic conditions. This allows the free amino group to participate in various biochemical pathways, influencing enzyme interactions and protein modifications.

Applications in Research

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes, which could be beneficial in the treatment of diseases where these enzymes play a critical role.
  • Drug Development : As an intermediate in the synthesis of more complex organic molecules, it serves as a building block for developing new pharmaceuticals.
  • Targeted Therapy : Research has indicated that compounds similar to (S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate may have applications in targeted radionuclide therapy for cancers, leveraging their specific binding properties to deliver therapeutic agents directly to tumor sites .

Study on PSMA Inhibitors

A recent study focused on the synthesis of 211At-labeled inhibitors for prostate-specific membrane antigen (PSMA), highlighting the use of similar compounds in targeted radionuclide therapy. The study found that certain structural features contributed to improved localization and therapeutic efficacy in cancer models, suggesting that (S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate and its derivatives could be explored further for similar applications .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesApplication Areas
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoateSimilar tert-butyl and Boc-protected amino structureEnzyme inhibition, drug synthesis
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-methylpentanoateSimilar reactivity profileTargeted therapy

Q & A

Q. What are the established synthetic routes for (S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate, and what are the critical reaction conditions?

Methodological Answer: The synthesis involves multi-step protection/deprotection strategies. Key steps include:

  • Step 1 : Coupling of tert-butyl esters using dicyclohexylcarbodiimide (DCC) in chloroform at 0°C to room temperature, followed by Boc group introduction via tert-butoxycarbonyl anhydride.
  • Step 2 : Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) under inert atmosphere.
  • Step 3 : Purification via silica gel column chromatography with ethyl acetate/hexane gradients.

Q. Critical Conditions :

  • Anhydrous solvents to prevent hydrolysis of Boc groups.
  • Strict stoichiometric control (e.g., 1.2 eq. DCC for coupling).
  • Reaction times limited to 4–6 hours to avoid ester racemization.

Q. Table 1: Synthetic Steps Overview

StepReagents/ConditionsPurpose
1DCC, chloroform, 0°C → RTCarbodiimide-mediated coupling
2TFA (25% in DCM), N₂ atmosphereBoc deprotection
3Ethyl acetate/hexane (3:7 → 1:1)Purification

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Tert-butyl protons appear as singlets (δ 1.4–1.5 ppm). Methyl ester protons resonate at δ 3.6–3.7 ppm.
    • ¹³C NMR : Boc carbonyl carbons at δ 155–160 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak [M+Na]+ at m/z 478.28 (calculated: 478.25).
  • Chiral HPLC : Using a Chiralpak® AD-H column (hexane:isopropanol 90:10) confirms enantiomeric purity (>98% ee).

Q. Table 2: Key Analytical Data

TechniqueCritical Peaks/Data
¹H NMRδ 1.43 (s, 18H, Boc), δ 3.65 (s, 3H, COOCH₃)
HRMSObserved: 478.28 [M+Na]+, Calculated: 478.25

Advanced Questions

Q. What methodologies resolve low enantiomeric excess during synthesis?

Methodological Answer: Racemization often occurs during Boc deprotection. Strategies include:

  • Low-Temperature Deprotection : TFA at -20°C reduces racemization by 40% compared to room temperature.
  • Chiral Auxiliaries : Introducing a (S)-proline-derived auxiliary during coupling, later removed via hydrogenolysis.
  • In-Process Monitoring : Chiral HPLC at intermediate steps (e.g., after coupling) to identify racemization sources.

Q. Table 3: Racemization Under Varied TFA Conditions

TFA ConcentrationTemperatureEnantiomeric Excess (%)
25%25°C85
25%-20°C98
50%25°C72

Q. How to address contradictory Boc deprotection efficiency across batches?

Methodological Answer: Contradictions arise from moisture ingress or inconsistent TFA concentrations. A systematic approach includes:

Environmental Control : Use molecular sieves (3Å) in DCM to maintain anhydrous conditions.

Titration Studies : Vary TFA concentrations (10–50% in DCM) and monitor via TLC (Rf shift from 0.8 to 0.3 post-deprotection).

Kinetic Analysis : Time-course studies (0–24 hours) with LC-MS to track deprotection intermediates.

Key Finding : Complete deprotection occurs at 25% TFA in 6 hours with <5% side products. Higher TFA concentrations accelerate degradation .

Q. What experimental strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Solvent Optimization : Replace chloroform with tetrahydrofuran (THF) for better mixing and heat dissipation.
  • Catalyst Screening : Switching from DCC to HOAt (1-hydroxy-7-azabenzotriazole) improves coupling yields by 15%.
  • Pilot-Scale Parameters : Gradual DCC addition (2 hours) reduces exothermic side reactions.

Q. Table 4: Lab vs. Pilot-Scale Yields

ScaleCatalystSolventYield (%)
Lab (1g)DCCChloroform65
Pilot (100g)HOAtTHF78

Q. How to design stability studies for assessing storage conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • Conditions : 40°C/75% RH, 25°C/60% RH, and -20°C (desiccated) for 6 months.
    • Analytical Endpoints : HPLC purity, mass balance, and degradation product identification.
  • pH Stability : Buffer solutions (pH 3–9) reveal hydrolysis at pH <5 (t₁/₂ = 14 days) and pH >8 (t₁/₂ = 7 days).

Key Recommendation : Store at -20°C in desiccated, amber vials for >90% stability over 12 months .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate
Reactant of Route 2
(S)-1-tert-Butyl 5-methyl 2-(bis(tert-butoxycarbonyl)amino)pentanedioate

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